![molecular formula C8H6BrN3 B2782471 1-(4-Bromophenyl)-1H-1,2,3-triazole CAS No. 20320-17-6](/img/structure/B2782471.png)
1-(4-Bromophenyl)-1H-1,2,3-triazole
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Overview
Description
Scientific Research Applications
Antibacterial Activity
Triazoles, including 1-(4-Bromophenyl)-1H-1,2,3-triazole, have demonstrated antibacterial potential. Researchers have explored their effectiveness against bacterial strains, aiming to develop novel antibiotics. The compound’s unique structure may interfere with bacterial cell walls or essential enzymes, making it a promising candidate for combating bacterial infections .
Antifungal Properties
Triazoles are also known for their antifungal activity. Scientists have investigated their efficacy against fungal pathogens, including yeasts and molds. 1-(4-Bromophenyl)-1H-1,2,3-triazole could serve as a scaffold for designing antifungal agents, potentially addressing drug-resistant fungal infections .
Anticancer Research
The field of oncology has shown interest in triazoles due to their potential as anticancer agents. Researchers explore their effects on cancer cell growth, apoptosis, and metastasis. 1-(4-Bromophenyl)-1H-1,2,3-triazole derivatives might exhibit selective cytotoxicity against specific cancer types, warranting further investigation .
Antioxidant Activity
Triazoles, including our compound of interest, may possess antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which contribute to oxidative stress and various diseases. Researchers study the ability of 1-(4-Bromophenyl)-1H-1,2,3-triazole to scavenge free radicals and protect cells from oxidative damage .
Anticonvulsant Effects
Triazoles have been evaluated for their potential anticonvulsant properties. Researchers investigate their ability to modulate neuronal excitability and prevent seizures. 1-(4-Bromophenyl)-1H-1,2,3-triazole derivatives could serve as a starting point for developing new antiepileptic drugs .
Biomedical Imaging Agents
The unique structural features of triazoles make them suitable candidates for developing imaging agents. Researchers explore their use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT). 1-(4-Bromophenyl)-1H-1,2,3-triazole derivatives could enhance diagnostic accuracy by selectively targeting specific tissues or receptors .
Safety and Hazards
The safety data sheet for a related compound, 4-Bromophenylacetic acid, indicates that it is harmful if swallowed, causes skin irritation, and is toxic to aquatic life . Another related compound, 1-(4-Bromophenyl)ethanol, is also classified as having acute toxicity, both oral and dermal, and can cause skin and eye irritation .
Mechanism of Action
Target of Action
Related compounds, such as pyrazole-bearing compounds, have been found to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that 1-(4-Bromophenyl)-1H-1,2,3-triazole may also target similar pathways or enzymes in these organisms.
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in the organism’s biochemistry . For instance, some pyrazole derivatives have shown superior antipromastigote activity, which suggests that they may interact with specific enzymes or receptors in the organism, inhibiting their function and leading to the organism’s death .
Biochemical Pathways
For instance, some pyrazole derivatives have been found to inhibit the growth of Leishmania aethiopica and Plasmodium berghei, suggesting that they may interfere with the biochemical pathways these organisms use for growth and reproduction .
Result of Action
Related compounds have been found to exhibit potent antileishmanial and antimalarial activities, suggesting that they may cause cell death or inhibit the growth of these organisms .
properties
IUPAC Name |
1-(4-bromophenyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWNHDWVMOQQTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-1H-1,2,3-triazole |
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